Home > Products > Screening Compounds P12181 > Carbocyclic Peptidomimetic
Carbocyclic Peptidomimetic -

Carbocyclic Peptidomimetic

Catalog Number: EVT-10979415
CAS Number:
Molecular Formula: C43H66N8O14
Molecular Weight: 919.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbocyclic peptidomimetics are derived from various sources, including natural products and synthetic methodologies. They are classified based on their structural features, such as the presence of cyclic or bicyclic systems, and their functional groups. Common classifications include:

  • Cyclic Peptides: Composed of amino acids linked in a circular manner.
  • Bicyclic Compounds: Featuring two interconnected rings that enhance rigidity.
  • Non-peptide Mimetics: Structures that do not contain traditional amino acid backbones but retain peptide-like properties.
Synthesis Analysis

Methods and Technical Details

The synthesis of carbocyclic peptidomimetics can utilize several strategies, including:

  1. Diversity-Oriented Synthesis: This approach generates a wide range of structurally diverse compounds through complexity-generating reactions followed by cyclization steps. For instance, amino acid and sugar derivatives serve as building blocks to create morpholine scaffolds, which can then be transformed into various bicyclic structures .
  2. Macrocyclization Techniques: Macrocyclization enhances the stability and affinity of peptidomimetics. Strategies include head-to-tail cyclization, where sterically hindered amino acids may complicate yields but can be improved through preorganization techniques like introducing turn-inducing elements .
  3. Ugi Reaction: This multicomponent reaction allows for the construction of peptidomimetics by combining amines, carboxylic acids, isocyanides, and aldehydes in a single step, leading to diverse cyclic structures .
  4. Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed macroamination reactions for synthesizing cyclic peptidomimetics from natural amino acid amines .
Molecular Structure Analysis

Structure and Data

Carbocyclic peptidomimetics typically exhibit unique molecular structures characterized by rigid frameworks that influence their biological activity. The incorporation of carbocycles can lead to specific conformations that enhance binding interactions with target proteins.

  • Conformational Studies: Techniques such as nuclear magnetic resonance (NMR) and circular dichroism have been employed to analyze the conformations adopted by these compounds in solution. These studies often reveal folded structures that differ significantly from their linear counterparts .
Chemical Reactions Analysis

Reactions and Technical Details

Carbocyclic peptidomimetics undergo various chemical reactions that facilitate their synthesis or modification:

  1. Amide Formation: This is a common reaction for linking amino acids or mimetics. Various coupling reagents such as carbodiimides or phosphonium reagents are utilized to form stable amide bonds .
  2. Cyclization Reactions: Cyclization can occur through several pathways, including intramolecular nucleophilic attacks leading to ring closures that enhance stability and reduce flexibility.
  3. Post-Synthetic Modifications: These modifications may include oxidation or reduction reactions that alter functional groups while maintaining the core structure.
Mechanism of Action

Process and Data

The mechanism of action for carbocyclic peptidomimetics generally involves their interaction with biological targets such as enzymes or receptors:

  • Binding Affinity: The cyclic nature often improves binding affinity due to a more favorable fit into active sites compared to linear peptides.
  • Stability Against Proteolysis: These compounds tend to resist enzymatic degradation better than natural peptides, resulting in prolonged biological activity.

Data from structure-activity relationship studies indicate that modifications in the carbocyclic framework can significantly impact potency and selectivity against specific targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carbocyclic peptidomimetics exhibit distinct physical and chemical properties influenced by their structural characteristics:

Applications

Scientific Uses

Carbocyclic peptidomimetics have diverse applications in drug discovery and development:

  • Therapeutic Agents: Due to their ability to mimic bioactive peptides, they are explored as potential drugs for treating various diseases, particularly those involving protein-protein interactions.
  • Research Tools: They serve as valuable probes in biochemical research for studying receptor-ligand interactions and cellular signaling pathways.
  • Vaccine Development: Their structural mimicry can also be leveraged in designing vaccines that elicit immune responses similar to those triggered by natural peptides.
Introduction to Carbocyclic Peptidomimetics

Definition and Scope in Modern Medicinal Chemistry

Carbocyclic peptidomimetics represent a specialized class of bioactive compounds wherein traditional peptide backbones are strategically replaced with carbon-based ring systems while preserving critical pharmacophoric elements. These compounds retain the three-dimensional spatial orientation of amino acid side chains essential for target recognition but replace labile peptide bonds and disulfide linkages with metabolically stable aliphatic or aromatic carbon-carbon bonds. The defining structural feature is the incorporation of saturated or unsaturated carbocycles—ranging from cyclopropane to cyclohexane rings—that serve as conformational constraints or direct peptide bond replacements [1] [4].

The medicinal chemistry scope encompasses several strategic applications:

  • Disulfide bond surrogacy: Replacing redox-sensitive disulfide bridges in cyclic peptides with ethylene or propylene chains
  • Backbone rigidification: Incorporating cycloalkane amino acids to lock peptide conformations
  • Peptide bond isosteres: Using carbon-based linkers to mimic transition states in enzyme substrates

Table 1: Fundamental Scaffold Types in Carbocyclic Peptidomimetics

Scaffold CategoryRepresentative StructureKey Functional Role
Bicyclo[3.3.0]alkaneFreidinger lactam analogsβ-Turn mimicry
Cyclopropane diacid1,2-Cyclopropanedicarboxylic acidDisulfide replacement
Cyclohexane linkerstrans-1,2-DiaminocyclohexanePeptide cyclization anchor
DibenzofuranSFTI-DBF systemProline motif replacement

The therapeutic significance lies in their unique capacity to address traditionally undruggable targets—particularly large, flat protein-protein interaction interfaces—while overcoming the pharmacokinetic limitations of peptide therapeutics. Their intermediate size (typically 500-2000 Da) enables engagement with biological targets inaccessible to small molecules (<500 Da), while their reduced polar surface area compared to linear peptides enhances membrane permeability [7] [9].

Historical Development and Key Milestones

The evolution of carbocyclic peptidomimetics parallels key advances in synthetic methodology and structural biology:

  • 1980s: Freidinger's pioneering work on lactam-bridged peptides established the paradigm of conformational constraint in peptide drug design, though initial versions retained amide bonds [4]
  • Mid-1990s: Introduction of ring-closing metathesis (RCM) enabled formation of carbon-carbon bonds between olefin-bearing amino acid side chains, producing first-generation carbocyclic peptides [1] [6]
  • 2004: FDA approval of Romidepsin, a disulfide-containing natural product derivative, highlighted the therapeutic potential of constrained peptides but underscored metabolic instability issues
  • 2010s: Development of Snip-and-Stitch methodology allowing direct conversion of disulfide bonds to carbocycles via bis-dehydroalanine intermediates [3]
  • 2022: Late-stage skeletal editing platform permitting disulfide-to-carbocycle transformation using organodiiodides and Zn:Cu mediation, achieving 55% conversion efficiency [3]
  • 2023: Merck's MK-0616 became the first orally bioavailable carbocyclic peptidomimetic to enter Phase 3 trials for hypercholesterolemia, demonstrating 1-2% oral bioavailability with nanomolar PCSK9 inhibition [7]

The field has progressively shifted from natural product derivatization toward rational design strategies leveraging computational chemistry and structural biology insights. This transition accelerated with advances in solid-phase peptide synthesis permitting incorporation of non-natural amino acids and macrocyclization techniques [1] [4].

Classification Frameworks (Classes A–D)

Carbocyclic peptidomimetics are systematically categorized based on structural similarity to native peptides and mechanistic mimicry:

  • Class A: Feature predominantly proteogenic amino acids with localized carbocyclic modifications. Example: Terlipressin analogs where disulfide bonds are replaced with −(CH₂)₄− linkers while retaining native sequence [3] [6]
  • Class B: Contain extensive non-natural elements including D-amino acids and carbocyclic scaffolds that maintain bioactive conformation. Example: Dibenzofuran (DBF)-grafted SFTI-1 peptides replacing Pro-Pro motifs to enforce β-strand geometry [8]
  • Class C: Employ small-molecule scaffolds to project pharmacophores in spatial arrangements mimicking peptide binding epitopes. Example: Benzodiazepine-derived angiotensin receptor blockers mimicking the Tyr-Ile-His motif of angiotensin II [10]
  • Class D: Mechanistic mimetics lacking structural resemblance but interfering with target interactions similarly to native peptides. Example: Dimeric Smac mimetics that antagonize inhibitor of apoptosis proteins (IAPs) through cooperative binding, mimicking biological dimerization [6]

This classification highlights a continuum from maximal structural conservation (Class A) to purely functional mimicry (Class D). Carbocyclic peptidomimetics predominantly occupy Classes A and B, where the carbon-based modifications serve to stabilize specific secondary structures while preserving the overall peptide-like architecture [1] [6]. The SFTI-DBF conjugate exemplifies Class B, where NMR studies confirmed a twisted β-strand structure with single dominant conformation in solution—contrasting with the conformational heterogeneity of the disulfide-containing parent peptide [8].

Rationale for Carbocyclic Scaffolds Over Disulfide Bonds

The strategic replacement of disulfide bonds with carbocyclic linkers addresses fundamental limitations of disulfide-containing therapeutics:

  • Metabolic Instability: Disulfide bonds undergo rapid reductive cleavage by glutathione (GSH) and thioredoxin systems in vivo, with plasma half-lives often <2 hours. Carbocycles eliminate this liability through redox-insensitive C−C/C−H bonds [3] [9]
  • Structural Flexibility: Disulfide geometries (gauche vs. anti conformers) create conformational heterogeneity. Carbocycles enforce rigid preorganization of binding epitopes through defined stereochemistry (e.g., trans-1,2-disubstituted cyclohexanes) [4]
  • Immunogenic Risk: Disulfide exchange with cellular proteins generates neo-antigens and potential hypersensitivity reactions. Carbocyclic links prevent covalent modification of biological thiols [3] [9]
  • Synthetic Complexity: Orthogonal protection strategies required for selective disulfide formation add 3-5 steps to synthesis. Carbocycles enable convergent assembly via ring-closing metathesis or Snip-and-Stitch approaches [3]

Table 2: Comparative Properties of Disulfide vs. Carbocyclic Linkages

PropertyDisulfide LinkageCarbocyclic Linkage
Bond Dissociation Energy60 kcal/mol (S−S)83 kcal/mol (C−C)
Susceptibility to ReductionHigh (E°' ≈ −0.23 V)None
Conformational Freedom30°-180° dihedral anglesLocked chair/boat conformations
In Vivo Half-lifeTypically 0.5-2 hours>8 hours demonstrated
Synthetic Steps Post-SPPS3-5 (orthogonal deprotection/oxidation)1-2 (metathesis or alkylation)

The Snip-and-Stitch platform exemplifies the transformative potential of carbocyclic replacement. This methodology converts native disulfide bonds into bis-dehydroalanine residues via methyl 2,5-dibromopentanoate/TCEP treatment, followed by Zn:Cu-mediated insertion of organodiiodides to form new C−C bonds. Applied to terlipressin (a disulfide-containing vasopressin analog), it generated carbocyclic analogs with 40-55% conversion efficiency and maintained nanomolar receptor affinity while conferring resistance to glutathione reduction [3].

The structural integrity of carbocyclic replacements was validated through comparative crystallography studies showing RMSD <1.0 Å versus disulfide-linked counterparts in protease-inhibitor complexes. This conservation of bioactive conformation—despite backbone alterations—confirms that carbocycles serve as true bioisosteres for disulfide bonds while conferring superior pharmaceutical properties [3] [9].

Properties

Product Name

Carbocyclic Peptidomimetic

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2S)-1-[(1R,2R)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]cyclopentyl]-1-hydroxy-4-methylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C43H66N8O14

Molecular Weight

919.0 g/mol

InChI

InChI=1S/C43H66N8O14/c1-21(2)18-29(48-41(62)30(20-32(45)52)49-42(63)35(22(3)4)51-39(60)27(44)14-16-33(53)54)36(57)25-12-9-13-26(25)38(59)46-23(5)37(58)47-28(15-17-34(55)56)40(61)50-31(43(64)65)19-24-10-7-6-8-11-24/h6-8,10-11,21-23,25-31,35-36,57H,9,12-20,44H2,1-5H3,(H2,45,52)(H,46,59)(H,47,58)(H,48,62)(H,49,63)(H,50,61)(H,51,60)(H,53,54)(H,55,56)(H,64,65)/t23-,25+,26+,27-,28-,29-,30-,31-,35-,36-/m0/s1

InChI Key

SEJYUEISOCTKKB-SABPYFDQSA-N

Canonical SMILES

CC(C)CC(C(C1CCCC1C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC[C@H]2[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.